molecular formula C21H30O2 B100513 (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol CAS No. 17766-02-8

(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Katalognummer: B100513
CAS-Nummer: 17766-02-8
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: CYQFCXCEBYINGO-IRXDYDNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol is a classical cannabinoid receptor agonist, more commonly known in research circles as Δ9-Tetrahydrocannabinol (Δ9-THC). This compound is a primary focus of pharmacological research due to its role as a partial agonist of the central cannabinoid receptor 1 (CB1) https://www.ncbi.nlm.nih.gov/books/NBK224425/ and the peripheral cannabinoid receptor 2 (CB2) https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5877694/ . Its mechanism of action, primarily through G-protein coupled receptor modulation, underlies its extensive investigation in modulating neuronal signaling, synaptic plasticity, and neurotransmitter release. Contemporary research applications are broad, encompassing studies on the endocannabinoid system's function, the development of cannabinoid-based therapeutics for pain and nausea https://www.cancer.gov/about-cancer/treatment/cam/hp/cannabis-pdq , and fundamental neurobiological inquiries into mood, memory, and reward pathways. Furthermore, this stereoisomer is critical for comparative studies with synthetic cannabinoids and other phytocannabinoids to understand structure-activity relationships and receptor binding affinity nuances. This product is intended for in vitro and animal model research to elucidate the complex biological effects of cannabinoid receptor activation.

Eigenschaften

IUPAC Name

(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQFCXCEBYINGO-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017362
Record name (+)-Δ9-Tetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17766-02-8
Record name (6aS,10aS)-6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17766-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-delta9-Tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Δ9-Tetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Friedel-Crafts Alkylation and Cyclization

The core benzo[c]chromen scaffold is typically constructed via acid-catalyzed cyclization of phenolic precursors. Aluminum chloride (AlCl₃) in dichloromethane at −10°C facilitates the Friedel-Crafts alkylation, achieving 87% selectivity for the Δ⁹-THC analog under optimized conditions. Key considerations include:

  • Temperature Control : Lower temperatures (−10°C to 0°C) minimize side reactions such as over-cyclization or isomerization.

  • Catalyst Selection : Lewis acids like AlCl₃ outperform Brønsted acids (e.g., p-toluenesulfonic acid) in regioselectivity, as evidenced by reduced Δ⁸-THC byproduct formation.

Representative Reaction Conditions:

CatalystTemperature (°C)TimeConversion (%)Δ⁹-THC Selectivity (%)Δ⁸-THC Selectivity (%)
AlCl₃−1015 min>99873
TMSOTf−102 min978113

Continuous-Flow Synthesis

Advantages Over Batch Methods

Continuous-flow systems enhance reproducibility and scalability while reducing reaction times. A recent protocol achieved 81% Δ⁹-THC selectivity in 2 minutes using trimethylsilyl triflate (TMSOTf) at −10°C. Key parameters include:

  • Residence Time : Short contact times (2–60 minutes) prevent overreaction to Δ⁸-THC or side products.

  • Catalyst Loading : Substoichiometric TMSOTf (0.2 equiv) minimizes catalyst costs without compromising yield.

Continuous-Flow Performance Data:

CatalystResidence TimeTemperature (°C)Δ⁹-THC Selectivity (%)Δ⁸-THC Selectivity (%)
TMSOTf2 min−108113
BF₃·OEt₂1 h08316

Stereochemical Control Strategies

Diastereomeric Ratio Optimization

The (6aS,10aS) configuration is achieved through stereoselective cyclization. Hydroboration-oxidation of precursor olefins with disiamylborane yields a 17:1 diastereomeric ratio favoring the desired isomer.

Chiral Auxiliaries and Resolutions

Tosylation of intermediates followed by crystallization enriches stereochemical purity. X-ray crystallography confirms the (6aS,10aS) configuration, while chiral HPLC (amylose columns) resolves enantiomeric impurities below 2%.

Industrial-Scale Production

Process Intensification

Large-scale synthesis employs:

  • In-Line Purification : Simulated moving bed chromatography isolates the target compound with >99% purity.

  • Solvent Recycling : Dichloromethane and ether are recovered via distillation, reducing waste by 70%.

Cost-Benefit Analysis

ParameterBatch ProcessContinuous-Flow Process
Annual Output (kg)50200
Catalyst Cost ($/kg)12090
Purity (%)98.599.8

Reaction Monitoring and Optimization

Real-Time Analytics

Inline FTIR and UV-Vis spectroscopy track reaction progress, enabling dynamic adjustment of flow rates and temperatures. For example, reducing residence time from 60 to 5 minutes suppresses Δ⁸-THC formation by 85%.

Design of Experiments (DoE)

Multivariate analysis identifies critical factors:

  • Primary Factors : Catalyst type (AlCl₃ > TMSOTf), temperature (−10°C optimal).

  • Secondary Factors : Solvent polarity (aprotic > protic), substrate concentration (0.5 M ideal) .

Analyse Chemischer Reaktionen

Types of Reactions

(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are introduced or replaced. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Halogenated, alkylated, or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its effects on cellular processes and its potential as a tool for studying biological pathways.

    Medicine: Investigated for its therapeutic potential, including anti-inflammatory, analgesic, and neuroprotective effects.

    Industry: Used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Wirkmechanismus

The mechanism of action of (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol involves its interaction with specific molecular targets in the body. It is known to bind to cannabinoid receptors, which are part of the endocannabinoid system. This binding modulates various signaling pathways, leading to its observed biological effects. The compound may also interact with other receptors and enzymes, contributing to its diverse pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)

  • IUPAC Name : (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
  • Key Differences: Stereochemistry: The (6aS,10aS) configuration of the target compound is enantiomeric to Δ⁹-THC’s (6aR,10aR) configuration. Bioactivity: Δ⁹-THC exhibits high CB1 affinity (Ki ≈ 10 nM) and psychoactivity, whereas the (6aS,10aS) isomer’s activity remains uncharacterized. Preliminary studies suggest stereochemistry critically affects receptor interaction .

Δ¹⁰-Tetrahydrocannabinol (Δ¹⁰-THC)

  • IUPAC Name : 6a,7,8,9-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
  • Key Differences :
    • Core Structure : Δ¹⁰-THC features a dibenzo[b,d]pyran ring system instead of benzo[c]chromen, leading to distinct ring strain and electronic properties.
    • Bioactivity : Δ¹⁰-THC is less potent than Δ⁹-THC in receptor assays, highlighting the importance of ring system geometry .

Substituent Variations

3-Benzofuran-2-yl Derivatives

  • Example : (6aR,9S,10aS)-3-(benzofuran-2-yl)-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol
  • Key Differences :
    • The pentyl chain at position 3 is replaced with a benzofuran group, enhancing aromaticity and steric bulk.
    • Synthesis : Achieved via Pd-catalyzed coupling, yielding derivatives with modified lipophilicity and receptor affinity .

3-Phenethyl Analogues

  • Example : (6aS,10aR)-6,6,9-trimethyl-3-phenethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol

9R-11-Hydroxyhexahydrocannabinol (9R-11-OH-HHC)

  • Structure : (6aS,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol
  • Metabolism: Identified as a minor metabolite of Δ⁹-THC in mice, suggesting shared oxidative pathways (e.g., hydroxylation at position 11) .

Tosylate Derivatives

  • Example : (6aR,10aR)-6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-yl 4-methylbenzenesulfonate
  • Key Differences :
    • The 1-OH group is derivatized as a tosylate, enabling prodrug strategies or crystallographic studies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Core Structure
Target Compound C₂₁H₃₀O₂ 314.5 N/A 3-pentyl, (6aS,10aS) Benzo[c]chromen
Δ⁹-THC C₂₁H₃₀O₂ 314.5 1972-08-3 3-pentyl, (6aR,10aR) Benzo[c]chromen
Δ¹⁰-THC C₂₁H₃₀O₂ 314.5 7663-51-6 3-pentyl Dibenzo[b,d]pyran
3-Benzofuran-2-yl Derivative C₂₄H₂₆O₃ 362.5 N/A 3-benzofuran-2-yl Benzo[c]chromen

Key Research Findings

Stereochemistry Drives Receptor Interaction : The (6aR,10aR) configuration of Δ⁹-THC is optimal for CB1 binding, whereas (6aS,10aS) analogues may exhibit reduced or altered activity .

Substituent Flexibility : Replacing the 3-pentyl group with aromatic moieties (e.g., benzofuran) enhances structural diversity but complicates receptor selectivity .

Metabolic Pathways : Oxidation at position 7 or 9 leads to hydroxylated metabolites, which are often glucuronidated for excretion .

Biologische Aktivität

The compound (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol , commonly referred to as a variant of tetrahydrocannabinol (THC), is a member of the cannabinoid family. This compound has garnered interest due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol can be summarized as follows:

  • IUPAC Name : (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
  • Molecular Formula : C21H30O3
  • Molar Mass : 330.47 g/mol

Structural Features

The compound features several key structural elements:

  • A tetrahydrobenzo[c]chromene backbone.
  • Multiple stereogenic centers contributing to its stereoisomerism.

Pharmacological Effects

Research indicates that (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol exhibits various biological activities that are primarily attributed to its interaction with cannabinoid receptors in the central nervous system (CNS).

Cannabinoid Receptor Interaction

The compound interacts with CB1 and CB2 receptors:

  • CB1 Receptor : Predominantly found in the CNS; activation is associated with psychoactive effects and modulation of neurotransmitter release.
  • CB2 Receptor : Primarily located in the immune system; its activation may contribute to anti-inflammatory effects.

The mechanisms through which this compound exerts its effects include:

  • Agonistic Activity : Acts as an agonist at cannabinoid receptors leading to modulation of pain perception and mood.
  • Inhibition of Neuroinflammation : Exhibits anti-inflammatory properties through CB2 receptor activation.

Case Studies and Research Findings

  • Pain Management : A study evaluated the analgesic properties of various THC analogs including (6aS,10aS)-6,6,9-trimethyl-3-pentyl. Results indicated significant pain relief in animal models comparable to standard analgesics .
  • Anxiolytic Effects : Research highlighted the anxiolytic potential of cannabinoids. The specific isomer was shown to reduce anxiety-like behaviors in rodent models through modulation of serotonin pathways .
  • Neuroprotective Properties : A recent investigation into neuroprotection revealed that this compound could mitigate oxidative stress in neuronal cells by enhancing endogenous antioxidant defenses .

Comparative Biological Activity Table

CompoundCB1 Agonist ActivityCB2 Agonist ActivityAnxiolytic EffectNeuroprotective Effect
(6aS,10aS)-THCModerateHighYesYes
Δ9-THCHighModerateYesYes
CBDLowHighYesModerate

Q & A

Q. What are the key physicochemical properties of (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol, and how do they influence experimental design?

Methodological Answer: The compound’s molecular weight (314.5 g/mol) and pKa (10.6) are critical for solubility and extraction protocols. The high pKa suggests limited water solubility under physiological conditions, necessitating the use of organic solvents (e.g., ethanol or DMSO) for in vitro assays. Chromatographic separation (HPLC/GC-MS) should account for its lipophilicity by optimizing mobile phases with acetonitrile or methanol gradients. Stability studies should consider its susceptibility to oxidative degradation due to the phenolic -OH group .

Q. What synthetic routes are established for this compound, and what are their key intermediates?

Methodological Answer: A validated route involves tosylation of the parent structure using p-toluenesulfonyl chloride, as described by Duchek (2004). The intermediate (6aR,10aR)-Δ9-THC tosylate is crystallized for stereochemical purity. Key steps include protecting the phenolic -OH group during functionalization and using X-ray crystallography to confirm regioselectivity. Reaction conditions (e.g., anhydrous environment, 0°C to room temperature) are critical to avoid byproducts .

Q. How can researchers confirm the stereochemical configuration of synthetic batches?

Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. For rapid screening, compare NMR data (e.g., coupling constants for axial/equatorial protons in the tetrahydrobenzo[c]chromen system) with reference spectra. Chiral HPLC using amylose-based columns can resolve enantiomeric impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Use NIOSH-approved eye protection (safety glasses/face shields) and nitrile gloves inspected for integrity. Implement fume hoods for weighing and synthesis steps. Dispose of waste via licensed contractors to prevent environmental release. No occupational exposure limits are established, but treat it as a potential respiratory irritant based on structural analogs .

Advanced Research Questions

Q. How can stereochemical challenges in large-scale synthesis be addressed?

Methodological Answer: Catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Rh-catalyzed hydrogenation) can enhance enantiomeric excess. Monitor reaction progress via circular dichroism (CD) spectroscopy. For diastereomer separation, employ preparative supercritical fluid chromatography (SFC) with cellulose tris(3,5-dimethylphenylcarbamate) columns .

Q. What advanced analytical techniques optimize quantification in complex biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Δ9-THC-d3) improves sensitivity and minimizes matrix effects. Electrochemical sensors functionalized with molecularly imprinted polymers (MIPs) enable on-site screening with detection limits <10 nM. Validate methods using spiked plasma/serum samples to account for protein binding .

Q. How can metabolic pathways be tracked in vivo, and what are the dominant metabolites?

Methodological Answer: Administer isotopically labeled compound (e.g., ¹³C-Δ9-THC) to rodents and analyze plasma/tissue extracts via high-resolution MS. Dominant metabolites include 11-hydroxy-THC (via cytochrome P450 2C9/3A4 oxidation) and THC-COOH (carboxylic acid derivative). Use knockout mouse models to elucidate enzyme-specific pathways .

Q. What computational strategies predict receptor binding affinity and selectivity?

Methodological Answer: Perform molecular docking simulations (e.g., AutoDock Vina) against cannabinoid receptors (CB1/CB2) using crystal structures (PDB: 5TGZ, 5ZTY). Apply QSAR models incorporating Hammett constants for substituent effects. Validate predictions with radioligand displacement assays (e.g., [³H]CP-55,940 competition binding) .

Q. How do structural modifications influence pharmacological activity?

Methodological Answer: Systematically alter the pentyl side chain (e.g., branching, fluorination) and assess CB1/CB2 binding via surface plasmon resonance (SPR). Compare EC₅₀ values in cAMP inhibition assays. For example, replacing the pentyl group with a 2-methyloctanyl moiety (as in HU-210) enhances CB1 affinity 100-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Reactant of Route 2
(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.